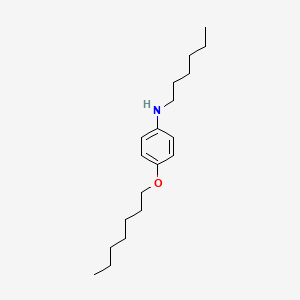![molecular formula C14H15NS B1391340 4-{[(3-Methylphenyl)sulfanyl]methyl}aniline CAS No. 792142-93-9](/img/structure/B1391340.png)
4-{[(3-Methylphenyl)sulfanyl]methyl}aniline
Vue d'ensemble
Description
“4-{[(3-Methylphenyl)sulfanyl]methyl}aniline” is a chemical compound with the molecular formula C14H15NS . It is used for industrial purposes .
Molecular Structure Analysis
The molecular weight of “4-{[(3-Methylphenyl)sulfanyl]methyl}aniline” is 229.341 . The InChI code for this compound is 1S/C14H15NS/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9H,14H2,1H3 .Applications De Recherche Scientifique
Photolability and Photodegradation
4-{[(3-Methylphenyl)sulfanyl]methyl}aniline, similar to sulfamethoxazole, exhibits significant photolability, leading to the formation of multiple photoproducts in acidic aqueous solutions. This characteristic is crucial for understanding its behavior and stability under various environmental conditions (Wei Zhou & D. Moore, 1994).
Corrosion Inhibition
This compound demonstrates potential as a corrosion inhibitor. In a study, its analog, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, was found to effectively inhibit corrosion in mild steel X52 in acidic environments. Its adsorption on the steel surface follows Langmuir’s isotherm, and the efficiency of inhibition increases with the concentration of the inhibitor (D. Daoud et al., 2014).
Synthetic Applications
In synthetic chemistry, compounds like 4-{[(3-Methylphenyl)sulfanyl]methyl}aniline are used as intermediates in complex reactions. For example, its structural analogs play a role in the facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones, demonstrating broad reaction scope under mild conditions (Tong Liu, D. Zheng & Jie Wu, 2017).
Electroluminescence Applications
Tetradentate bis-cyclometalated platinum complexes derived from compounds like N,N-Di(3-(pyridin-2-yl)phenyl)aniline, a structurally similar compound to 4-{[(3-Methylphenyl)sulfanyl]methyl}aniline, have been used in electroluminescence applications. These complexes show promise in organic light-emitting diode (OLED) devices due to their high luminescence and efficiency (Dileep A. K. Vezzu et al., 2010).
Environmental Degradation
A study on the degradation of aniline, a compound related to 4-{[(3-Methylphenyl)sulfanyl]methyl}aniline, by Delftia sp. AN3, highlights the potential environmental impact and biodegradation processes of such compounds. Understanding these processes is crucial for assessing the environmental fate of 4-{[(3-Methylphenyl)sulfanyl]methyl}aniline (Z. Liu et al., 2002).
Propriétés
IUPAC Name |
4-[(3-methylphenyl)sulfanylmethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c1-11-3-2-4-14(9-11)16-10-12-5-7-13(15)8-6-12/h2-9H,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKTXCADGVALLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10667663 | |
| Record name | 4-{[(3-Methylphenyl)sulfanyl]methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10667663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(3-Methylphenyl)sulfanyl]methyl}aniline | |
CAS RN |
792142-93-9 | |
| Record name | 4-{[(3-Methylphenyl)sulfanyl]methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10667663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



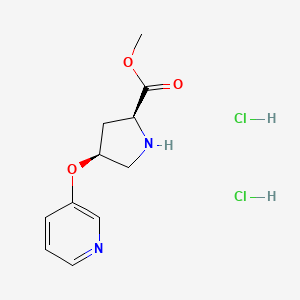
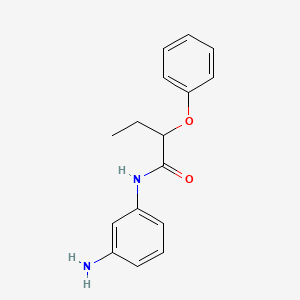
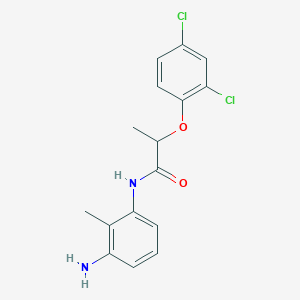
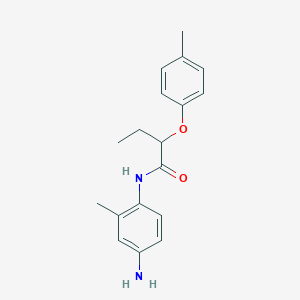
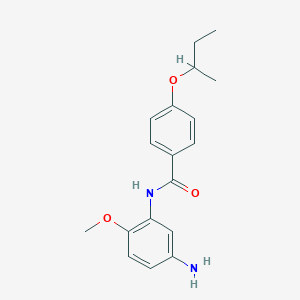

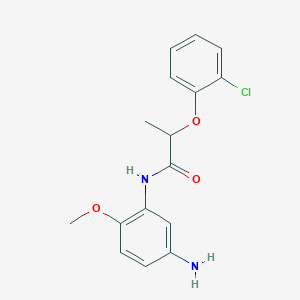
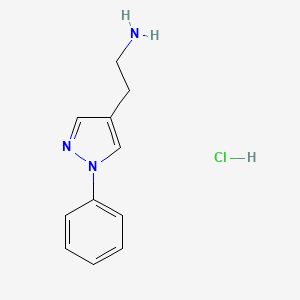
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine](/img/structure/B1391271.png)
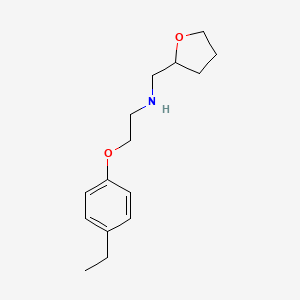
![2-Fluoro-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1391274.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dichloroaniline](/img/structure/B1391276.png)
![3-Chloro-4-methoxy-N-[2-(3-methylphenoxy)propyl]-aniline](/img/structure/B1391279.png)
